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Compound of Interest

Compound Name: 1-Chloro-2-methylhexane

Cat. No.: B8755003 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-chloro-2-
methylhexane (C₇H₁₅Cl), tailored for researchers, scientists, and professionals in drug

development. It includes predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, alongside Infrared (IR) spectroscopy data derived from experimental

spectra. Detailed experimental protocols and a structural analysis workflow are also presented.

Spectroscopic Data Summary
The following sections present the predicted and observed spectroscopic data for 1-chloro-2-
methylhexane. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of readily available, fully assigned experimental spectra in public

databases, the following ¹H and ¹³C NMR data are predicted based on established chemical

shift principles and data from analogous alkyl halide structures.

Table 1: Predicted ¹H NMR Data for 1-Chloro-2-methylhexane (Solvent: CDCl₃, Reference:

TMS)
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Atom Position
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-1a, H-1b ~ 3.45
Doublet of

Doublets (dd)
2H

J(H1a, H2) ≈ 6.5,

J(H1b, H2) ≈ 5.5

H-2 ~ 1.75 Multiplet (m) 1H -

H-3 ~ 1.25 - 1.40 Multiplet (m) 2H -

H-4 ~ 1.25 - 1.40 Multiplet (m) 2H -

H-5 ~ 1.25 - 1.40 Multiplet (m) 2H -

H-6 ~ 0.90 Triplet (t) 3H J(H6, H5) ≈ 7.0

C2-CH₃ ~ 0.95 Doublet (d) 3H J(CH₃, H2) ≈ 7.0

Table 2: Predicted ¹³C NMR Data for 1-Chloro-2-methylhexane (Solvent: CDCl₃)

Carbon Position Chemical Shift (δ, ppm)

C-1 (-CH₂Cl) ~ 49.5

C-2 (-CH) ~ 38.0

C-3 (-CH₂) ~ 34.5

C-4 (-CH₂) ~ 29.0

C-5 (-CH₂) ~ 23.0

C-6 (-CH₃) ~ 14.0

C2-CH₃ ~ 16.5

Infrared (IR) Spectroscopy
The following data is based on the typical absorption frequencies for alkyl halides and analysis

of the experimental spectrum available from SpectraBase.
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Table 3: Key IR Absorption Bands for 1-Chloro-2-methylhexane

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2960 - 2850 Strong C-H Stretch Alkyl (CH₃, CH₂, CH)

1465 Medium
C-H Bend

(Asymmetric)
-CH₃, -CH₂-

1380 Medium
C-H Bend

(Symmetric)
-CH₃

~ 725 Medium-Weak C-Cl Stretch Chloroalkane

Mass Spectrometry (MS)
The fragmentation pattern for 1-chloro-2-methylhexane is predicted based on the principles of

electron ionization (EI) mass spectrometry for halogenated alkanes.

Table 4: Predicted Major Ions in the Mass Spectrum of 1-Chloro-2-methylhexane
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m/z Proposed Fragment Ion Comments

134 / 136 [C₇H₁₅Cl]⁺˙

Molecular ion (M⁺˙). The M+2

peak at m/z 136 is expected

with ~1/3 the intensity of the

m/z 134 peak due to the ³⁷Cl

isotope.

99 [C₇H₁₅]⁺
Loss of chlorine radical (M -

Cl).

91 / 93 [C₄H₈Cl]⁺

Result of cleavage at the C2-

C3 bond (alpha-cleavage).

Expected to be a significant

fragment.

57 [C₄H₉]⁺

Butyl cation, a common

fragment from cleavage of the

alkyl chain.

43 [C₃H₇]⁺
Propyl cation, another common

alkyl fragment.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of 1-chloro-2-methylhexane in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

Nucleus: ¹H and ¹³C.

Temperature: 298 K.
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¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 4 seconds.[1]

Relaxation Delay: 1 second.

Number of Scans: 16-32, averaged to improve signal-to-noise.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Standard single-pulse with proton decoupling.

Pulse Angle: 30°.[1]

Acquisition Time: 4 seconds.[1]

Relaxation Delay: 2 seconds (no delay may also be suitable for small molecules).[1]

Number of Scans: 1024-4096, averaged due to the low natural abundance of ¹³C.

Spectral Width: 0 to 220 ppm.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using

the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in

isopropanol.

Acquire a background spectrum of the clean, empty ATR crystal.[2]
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Place a single drop of neat 1-chloro-2-methylhexane directly onto the center of the ATR

crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000 to 400 cm⁻¹.[3]

Resolution: 4 cm⁻¹.

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.[3]

Data Acquisition and Processing:

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a 100 ppm solution of 1-chloro-2-methylhexane in a high-

purity solvent such as hexane or dichloromethane.

GC Parameters:

GC System: Gas chromatograph with a capillary column suitable for volatile compounds

(e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to

250°C and hold for 5 minutes.
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MS Parameters:

MS System: Quadrupole mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range: Scan from m/z 35 to 350.

Data Analysis: Identify the peak corresponding to 1-chloro-2-methylhexane based on its

retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and

key fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available.

Visualization of Spectroscopic Analysis
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 1-chloro-2-methylhexane.
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Spectroscopic Analysis Workflow for 1-Chloro-2-methylhexane

Analytical Techniques
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Functional Groups
(C-H, C-Cl)
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Final Structure:
1-Chloro-2-methylhexane

Click to download full resolution via product page

Caption: Workflow of structural elucidation for 1-chloro-2-methylhexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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